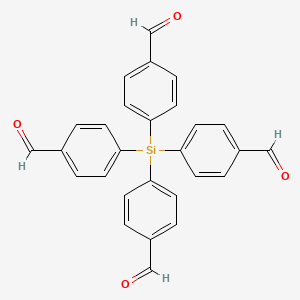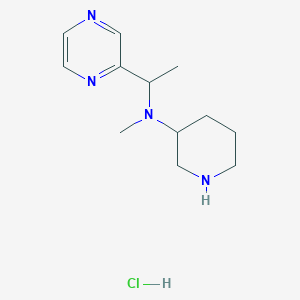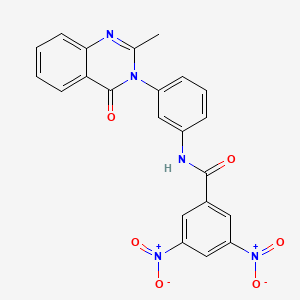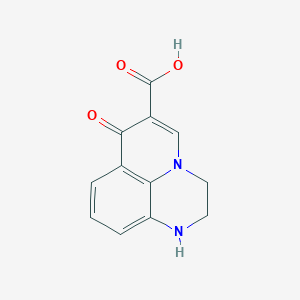
4-Ethyl-4-(hydroxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Ethyl-4-(hydroxymethyl)oxolan-2-one” is a chemical compound with the CAS Number: 2416243-61-1 . It has a molecular weight of 144.17 . The IUPAC name for this compound is 4-ethyl-4-(hydroxymethyl)dihydrofuran-2(3H)-one . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “4-Ethyl-4-(hydroxymethyl)oxolan-2-one” is 1S/C7H12O3/c1-2-7(4-8)3-6(9)10-5-7/h8H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-Ethyl-4-(hydroxymethyl)oxolan-2-one” is a liquid at room temperature . The compound is shipped at normal temperatures .Scientific Research Applications
Biodegradable Polymer Synthesis
A study by Jing Cheng et al. (2008) discusses the synthesis and characterization of novel 4-arm biodegradable star block copolymers for drug delivery. These copolymers form nanoparticles with a hydrophobic core and hydrophilic shell, suitable for encapsulating drugs like paclitaxel, showing potential as drug-delivery vehicles due to their biocompatibility (Cheng et al., 2008).
Quantitative Analysis of Lignins
Granata and Argyropoulos (1995) utilized a related compound, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, for the quantitative analysis of hydroxyl groups in lignins via 31P NMR. This approach offered excellent resolution of phenolic hydroxyl environments, important for understanding the structural components of lignins (Granata & Argyropoulos, 1995).
Green Chemistry and Polymerization
M. Sonnati et al. (2013) reviewed the synthesis, reactivity, and applications of glycerol carbonate, highlighting its role as a versatile building block due to its sustainable profile and wide reactivity. This substance is used to valorize waste glycerol, showing promise in applications ranging from solvents to polymers (Sonnati et al., 2013).
Oxidation Reactions in Organic Synthesis
Research by Jian'an Jiang et al. (2014) developed a method for oxyfunctionalization of benzylic C(sp3)–H, showing the utility of a hindered para-hydroxyl group for transforming various compounds into aromatic carbonyl products. This method, utilizing ambient air as the oxidant, is notable for its environmental benignity and relevance in pharmaceutical synthesis (Jiang et al., 2014).
Polyurethane Foam Synthesis
I. Zarzyka-Niemiec (2009) explored the synthesis of hydroxyalkoxy derivatives with oxalamidoester groups from oxamic acid for producing polyurethane foams. These derivatives show enhanced thermal stability and mechanical properties, suggesting applications in materials science (Zarzyka-Niemiec, 2009).
Safety and Hazards
The safety information for “4-Ethyl-4-(hydroxymethyl)oxolan-2-one” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-ethyl-4-(hydroxymethyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-7(4-8)3-6(9)10-5-7/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVFUAAPRRIONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OC1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-4-(hydroxymethyl)oxolan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2976419.png)

![2-Cyano-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2976422.png)
![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2976424.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B2976428.png)

![N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2976430.png)
![[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2976431.png)


![3-(4-Fluorophenyl)-2,4-dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-5-carboxamide](/img/structure/B2976438.png)
